BenchChemオンラインストアへようこそ!

1-benzyl-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Medicinal Chemistry Regioisomerism Hydrogen Bonding

This 6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 942008-97-1) is the simplest N1-benzyl member of Baškovč et al. diversity-oriented series. It serves as the essential baseline comparator for SAR exploration against halogenated/nitrated benzyl analogs. The 2-methyl-4-nitrophenyl amide introduces a unique steric (ortho-methyl) and electronic (para-nitro) profile absent in unsubstituted or 4-nitrophenyl-only analogs. Critically, the 6-oxo carbonyl position differentiates it from its 2-oxo regioisomer (CAS 946245-53-0)—procuring the wrong isomer yields an uncharacterized entity with altered hydrogen-bonding geometry and target binding. Parallel procurement of both regioisomers enables controlled head-to-head evaluation of carbonyl position effects. Also suitable as an LC-MS retention time/ionization efficiency reference for dihydropyridine-3-carboxamide libraries.

Molecular Formula C20H17N3O4
Molecular Weight 363.373
CAS No. 942008-97-1
Cat. No. B2891476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
CAS942008-97-1
Molecular FormulaC20H17N3O4
Molecular Weight363.373
Structural Identifiers
SMILESCC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3
InChIInChI=1S/C20H17N3O4/c1-14-11-17(23(26)27)8-9-18(14)21-20(25)16-7-10-19(24)22(13-16)12-15-5-3-2-4-6-15/h2-11,13H,12H2,1H3,(H,21,25)
InChIKeyXAEJYWDHEMTLOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 942008-97-1): Procurement-Relevant Structural Identity and Database Status


1-Benzyl-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 942008-97-1) is a synthetic 6-oxo-1,6-dihydropyridine-3-carboxamide derivative with molecular formula C20H17N3O4 and molecular weight 363.4 g/mol . It belongs to a class of N-substituted 6-oxo-1,6-dihydropyridine-3-carboxamides accessible via a five-step diversity-oriented synthesis route developed by Baškovč et al. [1]. The compound features three key structural modules: a 1-benzyl substituent on the pyridone nitrogen, a 6-oxo (ketone) group at position 6 of the dihydropyridine ring, and an N-(2-methyl-4-nitrophenyl) carboxamide moiety at position 3. Notably, this compound is not listed in ChEMBL or PubChem with curated bioactivity data as of the search date; available database entries (e.g., BindingDB, Chemsrc) provide only structural registration and predicted properties, not experimentally validated biological activity for this exact entity .

Why 1-Benzyl-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide Cannot Be Interchanged with Close Analogs: Structural Determinants of Selection Specificity


Within the 6-oxo-1,6-dihydropyridine-3-carboxamide family, three structural variables independently modulate physicochemical and potential pharmacological properties, making generic substitution unreliable: (i) the 6-oxo versus 2-oxo regioisomeric position on the dihydropyridine ring alters the electron distribution and hydrogen-bonding geometry of the pyridone core ; (ii) the 1-benzyl substituent — when replaced with halogenated or nitrated benzyl analogs — changes logP, steric bulk, and potential off-target binding profiles; and (iii) the 2-methyl-4-nitrophenyl carboxamide side chain introduces both a methyl steric constraint ortho to the amide linkage and a strongly electron-withdrawing para-nitro group, a combination absent in the unsubstituted phenyl or 4-nitrophenyl-only analogs . The patent literature on nitro-phenyl-dihydropyridine amides (US 5,051,433) confirms that even subtle substituent changes on the phenyl ring significantly alter circulatory pharmacodynamics within this chemotype [1]. Consequently, procurement of an incorrect analog — such as the 2-oxo isomer (CAS 946245-53-0) or a 1-(4-fluorobenzyl) variant — introduces an uncharacterized chemical entity rather than a validated substitute.

1-Benzyl-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide: Quantitative Differential Evidence for Scientific Selection


Regioisomeric Differentiation: 6-Oxo vs. 2-Oxo Dihydropyridine Core — Structural and Predicted Physicochemical Comparison

The target compound (CAS 942008-97-1) bears the carbonyl at the 6-position of the dihydropyridine ring, distinguishing it from its closest regioisomer, 1-benzyl-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 946245-53-0) [1]. In the 6-oxo isomer, the ketone is conjugated with the C4–C5 double bond, producing a vinylogous amide electronic system; in the 2-oxo isomer, the ketone is directly adjacent to the ring nitrogen, altering the lactam resonance and the pKa of the amide NH [2]. These regioisomers are not interchangeable in any biological or synthetic context. No head-to-head biological comparison has been published; differentiation rests on the established principle that regioisomeric pyridones exhibit distinct hydrogen-bond donor/acceptor patterns and metabolic stability profiles [2].

Medicinal Chemistry Regioisomerism Hydrogen Bonding

1-Benzyl Substituent: Unsubstituted Benzyl vs. Halogenated/Nitrated Benzyl Analogs — Implications for logP and Steric Profile

The target compound carries an unsubstituted benzyl group at the N1 position, in contrast to close analogs such as 1-[(4-fluorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide and 1-[(3-chlorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 942009-92-9) . The absence of halogen or nitro substituents on the benzyl ring results in lower molecular weight (363.4 vs. ~381–398 g/mol for halogenated analogs), reduced lipophilicity, and a smaller steric footprint. Within the nitro-phenyl-dihydropyridine amide patent family (US 5,051,433), substituent variation on the aromatic ring attached to the dihydropyridine nitrogen is explicitly linked to changes in circulatory activity, establishing that the benzyl group identity is not a silent structural feature [1]. No published direct comparison of logP or potency between the unsubstituted benzyl and halogenated benzyl analogs exists for this exact scaffold.

Physicochemical Profiling logP Structure-Activity Relationships

2-Methyl-4-nitrophenyl Carboxamide Moiety: Ortho-Methyl Steric Effect and Para-Nitro Electronic Effect as Distinguishing Features

The anilide side chain of the target compound features a 2-methyl-4-nitrophenyl group, combining an ortho-methyl substituent (steric constraint adjacent to the amide bond) with a para-nitro group (strong electron withdrawal, Hammett σp = 0.78). This dual substitution pattern differentiates it from analogs bearing only the 4-nitrophenyl group (CAS 946245-53-0 is the 2-oxo analog; no 6-oxo-4-nitrophenyl-only analog has been identified with a published CAS) or the 2-methylphenyl-only variant [1]. The ortho-methyl group restricts rotational freedom around the N-aryl bond, potentially influencing the conformational preference of the carboxamide side chain and its presentation to biological targets. The patent literature (US 5,051,433) on related 4-nitrophenyl-dihydropyridine amides notes that the nitro group is critical for circulatory activity, while the ortho-substitution pattern on the phenyl ring is a known modulator of target binding in numerous medicinal chemistry campaigns [2].

Medicinal Chemistry Steric Effects Electron-Withdrawing Groups

Synthetic Accessibility: Validated Five-Step Diversity-Oriented Route from Dimethyl 2-((Dimethylamino)methylidene)-3-oxopentanedioate

The compound class is accessible via the Baškovč et al. (2012) five-step diversity-oriented synthesis: (1) condensation of dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate with a primary amine (here, benzylamine) to form the 1-substituted methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate; (2) tosylation or chlorination at C4; (3) Suzuki-Miyaura arylation (not required for the target, which lacks a 4-aryl group); (4) ester hydrolysis; and (5) parallel amidation with 2-methyl-4-nitroaniline [1]. The published protocol achieved successful library production of 17 final products with full characterization. For the specific target compound (no 4-aryl substituent), steps 2–3 may be omitted, potentially simplifying the synthesis to 3–4 steps. This synthetic route employs commercially available building blocks and standard parallel synthesis equipment, offering a defined procurement or in-house synthesis pathway distinct from analogs requiring non-commercial intermediates.

Synthetic Chemistry Combinatorial Libraries Process Chemistry

Application Scenarios for 1-Benzyl-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 942008-97-1) Based on Available Evidence


Combinatorial Library Synthesis and Diversity-Oriented Screening

As a member of the 6-oxo-1,6-dihydropyridine-3-carboxamide scaffold family accessible via the Baškovč et al. (2012) diversity-oriented route, this compound is suitable for inclusion in screening libraries targeting enzymes or receptors sensitive to pyridone-based ligands [1]. Its unsubstituted 1-benzyl group makes it the simplest member of the N1-arylalkyl series, serving as a baseline comparator for SAR exploration against halogenated and nitrated benzyl analogs.

Negative Control or Baseline Compound for Nitro-Phenyl-Dihydropyridine Amide Pharmacology

The patent literature (US 5,051,433) establishes that nitro-phenyl-dihydropyridine amides possess circulatory activity [1]. The target compound — with its 6-oxo (rather than 1,4-dihydropyridine) core and 2-methyl-4-nitrophenyl amide side chain — may serve as a structurally related but pharmacologically distinct comparator to classical 1,4-dihydropyridine calcium channel blockers (e.g., nifedipine, nitrendipine), provided its lack of activity at the dihydropyridine receptor is experimentally confirmed.

Regioisomeric Selectivity Studies: 6-Oxo vs. 2-Oxo Pyridone Pharmacophore Mapping

The target compound (6-oxo isomer, CAS 942008-97-1) and its 2-oxo counterpart (CAS 946245-53-0) form a matched regioisomeric pair [1]. Parallel procurement of both isomers enables head-to-head evaluation of how the carbonyl position influences target binding, metabolic stability, and solubility — a controlled experiment that directly addresses the structural differentiation evidence presented in Section 3, Evidence Item 1.

Method Development Reference Standard for HPLC/LC-MS Analysis of Dihydropyridine Carboxamides

With a defined molecular formula (C20H17N3O4), molecular weight (363.4 g/mol), and distinct UV chromophore (nitrophenyl + pyridone), this compound can serve as a retention time and ionization efficiency reference for LC-MS method development targeting this compound class [1]. Its structural similarity to multiple catalog analogs (varying at N1-benzyl substitution) makes it a suitable system suitability standard for chromatographic separation of closely related dihydropyridine-3-carboxamides.

Quote Request

Request a Quote for 1-benzyl-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.